Structural Identity by SMILES and InChI Key
The target compound is uniquely defined by its SMILES string N#CCc1cc(Cl)cc(Cl)c1OC(F)F, which places the -OCHF2 group at position 2, ortho to the acetonitrile moiety, and chlorine atoms at positions 3 and 5. In contrast, the closest commercially available regioisomer, 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile (CAS 1806349-21-2), has SMILES N#CCc1cc(Cl)c(Cl)cc1OC(F)F, shifting one chlorine from position 5 to position 4 . This seemingly minor change alters the C2v symmetry of the aromatic ring and removes the plane of symmetry present in the 3,5-dichloro isomer, which can affect dipole moment and intermolecular interactions. The InChI Key for each isomer is distinct, ensuring unambiguous identification during procurement.
| Evidence Dimension | Regiochemical identity (SMILES and InChI Key) |
|---|---|
| Target Compound Data | SMILES: N#CCc1cc(Cl)cc(Cl)c1OC(F)F (2-OCF2H, 3,5-diCl) |
| Comparator Or Baseline | 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile (CAS 1806349-21-2), SMILES: N#CCc1cc(Cl)c(Cl)cc1OC(F)F (2-OCF2H, 3,4-diCl) |
| Quantified Difference | Identical molecular formula (C9H5Cl2F2NO) and molecular weight (252.04 g/mol), but distinct InChI Keys and SMILES; fundamentally different regioisomers. |
| Conditions | Chemical structure analysis by SMILES notation and InChI Key generation (PubChem and Chemsrc databases). |
Why This Matters
Ensures procurement of the correct regioisomer for structure-activity relationship (SAR) studies, where even a single chlorine positional shift can abolish or alter biological activity.
